molecular formula C14H16N2O4S B5238449 2-Prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

2-Prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B5238449
M. Wt: 308.35 g/mol
InChI Key: YNHBQNLIMJGGPQ-UHFFFAOYSA-N
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Description

2-Prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a prop-2-enylsulfanyl group and a trimethoxyphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as dehydrating agents.

  • Introduction of the Prop-2-enylsulfanyl Group: : The prop-2-enylsulfanyl group can be introduced through nucleophilic substitution reactions. This involves the reaction of a suitable thiol (e.g., allyl mercaptan) with a halogenated precursor of the oxadiazole.

  • Attachment of the Trimethoxyphenyl Group: : The trimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. This involves the reaction of the oxadiazole intermediate with a trimethoxybenzene derivative under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the oxadiazole ring or the sulfanyl group. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfanyl group. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the sulfanyl group.

Scientific Research Applications

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules

  • Biology: : The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

  • Medicine: : Due to its bioactive properties, the compound is being investigated for its potential therapeutic applications. This includes its use as a lead compound for the development of new drugs targeting specific diseases.

  • Industry: : The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of 2-Prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example:

  • Antimicrobial Activity: : The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

  • Anticancer Activity: : The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

  • Antifungal Activity: : The compound may disrupt the cell membrane integrity of fungi, leading to cell death.

Comparison with Similar Compounds

2-Prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

  • 2-Prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-6,8-dihydro-5H-pyrido[5,6-e]pyrimidine-4,7-dione:
  • Other Oxadiazoles: : Compounds with similar oxadiazole rings but different substituents can be compared based on their chemical reactivity, bioactivity, and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-5-6-21-14-16-15-13(20-14)9-7-10(17-2)12(19-4)11(8-9)18-3/h5,7-8H,1,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHBQNLIMJGGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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